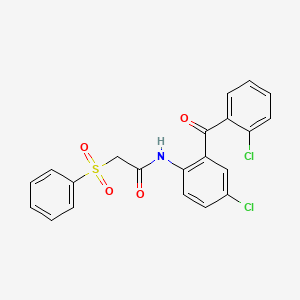

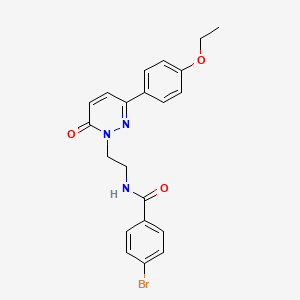

![molecular formula C12H18BF5KNO2 B2639321 三氟硼酸钾(6-(叔丁氧羰基)-2,2-二氟-6-氮杂螺[2.5]辛烷-1-基) CAS No. 2416056-40-9](/img/structure/B2639321.png)

三氟硼酸钾(6-(叔丁氧羰基)-2,2-二氟-6-氮杂螺[2.5]辛烷-1-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C12H20BF3KNO2 . It is a product that is related to patent products .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid . This method is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .Chemical Reactions Analysis

The chemical reactions involving this compound might be related to the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides . This process is accelerated within 10 minutes in almost all the cases studied compared to conventional methods that require 2-5 hours and use high concentrations of TFA .科学研究应用

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

The compound can be used for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This process is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .

Extraction of Water Soluble Polar Organic Molecules

The compound extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be particularly useful in the field of biochemistry where extraction of such molecules is often required.

Synthesis of N-tert-butoxycarbonyl (BOC) Protected Compounds

The compound can be used in the synthesis of N-tert-butoxycarbonyl (BOC) protected compounds . These compounds are built from the Lindqvist-type hexavanadate .

Visible-Light-Induced Decarboxylative C3-Difluoroarylmethylation

The compound can be used in a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This photoinduced reaction generates the desired products in good yields under simple and mild conditions .

Green Chemistry Applications

The compound can be used in green chemistry applications, as it allows for the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one via a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This represents an efficient and green strategy for the preparation of these compounds .

Development of Functional Systems Relevant in the Field of Energy

The compound can be used in the development of functional systems relevant in the field of energy . This is due to the rich structural chemistry of the polyoxovanadates (POVs), a sub-class of the polyoxometalates (POMs), which are anionic molecular oxides exhibiting a rich structural chemistry due to the ability of the vanadium to adopt different oxidation states .

属性

IUPAC Name |

potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWDTXLSVDQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF5KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

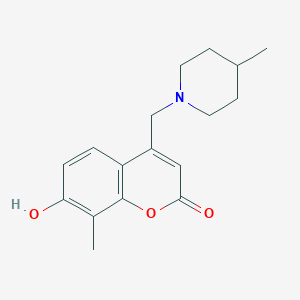

![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)

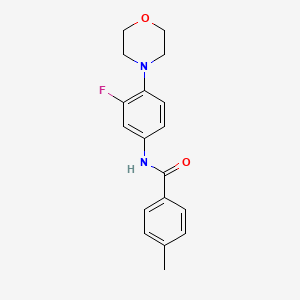

![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

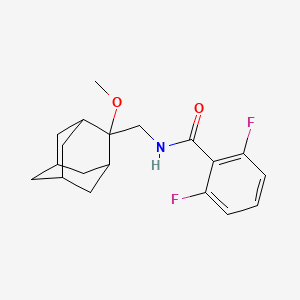

![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)

![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)